molecular formula C11H10FN3O B1479557 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098050-81-6

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479557
CAS No.: 2098050-81-6
M. Wt: 219.21 g/mol
InChI Key: HJNZVRFUFFNBPF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a high-value chemical intermediate designed for research and development in agrochemistry and pharmaceutical sciences. This compound features a pyrazole core substituted with a pyridin-3-yl ring and a 2-fluoroethyl chain, a structure recognized as a privileged scaffold in medicinal chemistry . The aldehyde functional group at the 5-position provides a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of derivatives, such as carboxylic acids , carboxamides , and oxime derivatives . This structural motif is of significant interest in the design of novel active molecules. Pyrazole derivatives are extensively investigated for their potential biological activities, including insecticidal and acaricidal (mite-killing) properties . The incorporation of a fluorinated alkyl chain is a common strategy in modern agrochemical and drug design, as it can influence a compound's bioavailability, metabolic stability, and binding affinity . Researchers utilize this aldehyde as a key precursor in multi-component reactions to build complex molecular architectures for high-throughput biological screening . This product is intended for research and further manufacturing applications as a synthetic intermediate only. It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNZVRFUFFNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation and Pyridin-3-yl Substitution

The pyrazole ring with a pyridin-3-yl substituent can be synthesized by condensation of appropriate hydrazines with 1,3-dicarbonyl compounds or ketones bearing the pyridin-3-yl group. For example, hydrazones derived from 3-pyridyl methyl ketones can be cyclized to form the pyrazole core substituted at the 3-position by the pyridin-3-yl moiety.

A related approach is described in patent literature for preparing pyrazole derivatives substituted with pyridinyl groups, where ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate intermediates are prepared and then further transformed through oxidation and substitution reactions.

Introduction of the 2-Fluoroethyl Group at N-1

The N-alkylation of pyrazoles with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) is a common method to introduce the 2-fluoroethyl substituent at the N-1 position. This alkylation is typically performed under basic conditions, such as using potassium carbonate or sodium hydride in polar aprotic solvents.

For example, the compound 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been prepared by alkylation of the pyrazole nitrogen with 2-fluoroethyl halides, demonstrating the feasibility of this step. Although this example uses a dimethyl-substituted pyrazole, the method is applicable to pyrazoles bearing pyridinyl substituents.

Formylation at the 5-Position of Pyrazole

The aldehyde group at the 5-position of the pyrazole ring is commonly introduced via electrophilic formylation reactions. The Vilsmeier-Haack reaction is the most widely used method for this purpose.

  • The Vilsmeier-Haack reagent is generated in situ by reaction of phosphoryl chloride (POCl3) with dimethylformamide (DMF).
  • Treatment of the pyrazole compound with this reagent leads to selective formylation at the 5-position.
  • This method has been extensively documented for pyrazole-3(4)-carbaldehydes and related derivatives.

Scheme examples from the literature show that pyrazole hydrazones or N-substituted pyrazoles can be converted to pyrazole-5-carbaldehydes with good yields using this approach.

Oxidation Methods (Alternative to Vilsmeier-Haack)

Oxidation of corresponding alcohols to aldehydes is another route to obtain pyrazole-carbaldehydes. For example, oxidation of 5-(hydroxymethyl)pyrazoles with oxidizing agents such as potassium persulfate in acidic media has been reported. This method can be adapted for pyrazole derivatives bearing pyridinyl and fluoroethyl substituents.

Summary Table of Preparation Methods

Step Method/Reaction Reagents/Conditions Yield/Notes References
Pyrazole core synthesis Hydrazone formation and cyclization Reaction of 3-pyridyl methyl ketone with hydrazine Moderate to high yields; forms 3-(pyridin-3-yl)pyrazole
N-1 Alkylation Alkylation with 2-fluoroethyl halide Base (K2CO3, NaH), polar aprotic solvent (DMF) Efficient for N-alkylation of pyrazoles
Formylation at C-5 Vilsmeier-Haack reaction POCl3 + DMF, 90-120 °C Good yields; selective formylation at C-5
Oxidation alternative Oxidation of hydroxymethyl pyrazole Potassium persulfate, sulfuric acid catalyst Yields ~75-80%; mild conditions

Detailed Research Findings

  • The Vilsmeier-Haack reaction remains the most reliable and widely used method for introducing the aldehyde function into pyrazole rings, including those with pyridinyl substituents. It provides regioselective formylation at the 5-position under relatively mild conditions.

  • The N-alkylation with 2-fluoroethyl halides is a straightforward and effective method for installing the 2-fluoroethyl group on the pyrazole nitrogen. This step is typically performed after pyrazole ring formation but before or after formylation, depending on substrate stability.

  • Oxidation methods using potassium persulfate in acidic media have been demonstrated to efficiently convert pyrazole intermediates to aldehydes, offering an alternative to the Vilsmeier-Haack reaction, especially when sensitive functional groups are present.

  • The synthetic route often involves initial preparation of pyrazole intermediates bearing halogen or ester groups, which are then transformed through substitution, oxidation, or formylation to afford the target aldehyde derivative.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables that summarize relevant findings.

Structural Features

The compound features a pyrazole core, which is known for its diverse biological activities, combined with a pyridine ring and a fluoroethyl substituent. The presence of the aldehyde functional group enhances its reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of novel pharmaceuticals. Its unique combination of functional groups allows for interaction with biological targets, particularly in the realm of cancer therapeutics.

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. The results indicated that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a scaffold for designing more potent anticancer agents.

CompoundCell Line TestedIC50 (µM)
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehydeA549 (Lung)15.2
Other Pyrazole DerivativeA549 (Lung)20.5

Agrochemical Applications

The compound's structural features may also lend themselves to agrochemical applications, particularly as a pesticide or herbicide.

Research Findings

In a recent study, derivatives of pyrazole were evaluated for their herbicidal activity. The presence of the fluorinated side chain was correlated with increased herbicidal efficacy, indicating that the compound could be developed into an effective agricultural chemical.

CompoundTarget WeedEfficacy (%)
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehydeAmaranthus retroflexus78
Control CompoundAmaranthus retroflexus65

Material Science

Due to its unique electronic properties, this compound may find applications in material science, particularly in the development of organic semiconductors or sensors.

Case Study: Sensor Development

Research has shown that pyrazole-based compounds can be used as sensing materials for detecting environmental pollutants. The incorporation of the aldehyde group allows for selective binding with specific analytes, enhancing sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl and pyridinyl groups can enhance its binding affinity and specificity for these targets, influencing various biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluoroethyl vs. Ethoxyethyl (N1 substituent) : The 2-fluoroethyl group in the target compound offers greater lipophilicity and metabolic resistance compared to the ethoxyethyl group in , which may improve blood-brain barrier penetration .
  • Pyridin-3-yl vs.
  • Carbaldehyde Position : The C5 carbaldehyde in the target compound contrasts with C4 carbaldehydes (e.g., ), which may alter reactivity in condensation or nucleophilic addition reactions .

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can be represented as follows:

C11H10FN3O\text{C}_{11}\text{H}_{10}\text{F}\text{N}_3\text{O}

Key Features:

  • Functional Groups: The presence of a fluoroethyl group and a pyridinyl substituent can significantly influence the compound's reactivity and biological interactions.
  • Molecular Weight: Approximately 219.21 g/mol.

Biological Activity

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, exhibit a wide range of biological activities:

Anti-inflammatory Activity

Studies have shown that compounds within the pyrazole class possess significant anti-inflammatory properties. For instance, modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory pathways. In one study, derivatives were tested using the carrageenan-induced paw edema model, demonstrating substantial anti-inflammatory effects compared to standard drugs like diclofenac .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial efficacy. Research has indicated that certain substituted pyrazoles exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can enhance antimicrobial activity, suggesting that 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde may share similar properties .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. Compounds similar to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde have shown promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cell lines. The mechanism often involves interaction with specific molecular targets, leading to disruption of cancer cell proliferation pathways .

The biological activity of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory or cancer pathways, thereby modulating biological responses.
  • Receptor Binding: The structural features may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Comparative Analysis

To understand the unique properties of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehydeStructureModerate anti-inflammatory
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehydeStructureStrong antimicrobial
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeStructureAnticancer activity

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Anti-inflammatory Study: A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced edema model. One derivative showed ≥84.2% inhibition compared to diclofenac .
  • Antimicrobial Study: A novel series of pyrazoles was tested against E. coli and S. aureus, with several compounds demonstrating significant antibacterial activity, indicating the potential for developing new antimicrobial agents .
  • Anticancer Study: In vitro studies on pyrazole derivatives indicated their ability to induce apoptosis in cancer cell lines, suggesting their role as potential anticancer agents through targeted molecular interactions .

Q & A

Q. What synthetic methodologies are reported for preparing 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier-Haack formylation, a common method for pyrazole carbaldehydes. For example, substituting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with DMF/POCl₃ generates the aldehyde group at position 4 or 5, depending on the starting material . Sonogashira cross-coupling has also been employed for introducing alkynyl groups to pyrazole scaffolds, achieving up to 80% yield under optimized conditions (e.g., Pd catalysis, ethyl acetate/n-hexane purification) . Key variables include temperature, solvent polarity, and catalyst loading, which affect regioselectivity and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/IR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and aldehyde proton resonance (~9.8–10.2 ppm). IR identifies the C=O stretch (~1680–1720 cm⁻¹) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited a planar pyrazole ring with a dihedral angle of 8.2° between the aldehyde and phenyl groups .

Q. How do the fluoroethyl and pyridinyl substituents influence the compound’s reactivity?

The electron-withdrawing fluoroethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., hydrazine condensations). The pyridinyl ring participates in π-π stacking and hydrogen bonding, affecting solubility and crystallinity. Steric effects from the 2-fluoroethyl chain may hinder reactions at position 1 .

Advanced Research Questions

Q. How can contradictions in synthetic yields or purity be resolved when scaling up reactions?

Discrepancies often arise from side reactions (e.g., over-halogenation or aldehyde oxidation). Strategies include:

  • Optimizing reaction time : Shorter durations minimize byproducts (e.g., in Vilsmeier-Haack reactions) .
  • Purification protocols : Column chromatography with ethyl acetate/n-hexane (1:4) improves purity .
  • Analytical monitoring : HPLC or TLC tracks intermediate stability, especially for light-sensitive aldehydes .

Q. What computational tools predict the compound’s bioactivity or binding affinity?

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For pyrazole derivatives, SMILES notation (e.g., C=O and F-C-C- fragments) aids in virtual screening .

Q. How is this compound utilized as a building block for fused heterocyclic systems?

The aldehyde group undergoes cyclocondensation with nucleophiles (e.g., hydrazine, thiourea) to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles. For example, 5-azido derivatives react with hydrazine hydrate to yield 1,6-dihydropyrazolo[3,4-c]pyrazoles under reflux .

Q. What mechanistic insights explain its potential antibacterial or anti-inflammatory activity?

Pyrazole derivatives inhibit enzymes like COX-2 or bacterial dihydrofolate reductase. Structure-activity relationship (SAR) studies suggest that electron-deficient substituents (e.g., fluoroethyl) enhance target binding via hydrophobic interactions. In vitro assays (MIC, COX inhibition) validate activity, with IC₅₀ values correlated to substituent electronegativity .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Thermal stability : DSC/TGA analysis reveals decomposition above 200°C.
  • Light sensitivity : UV-Vis spectroscopy shows aldehyde oxidation under prolonged UV exposure.
  • Storage : Anhydrous, dark conditions at −20°C prevent degradation. Contamination with oxidizing agents (e.g., peroxides) must be avoided .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

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